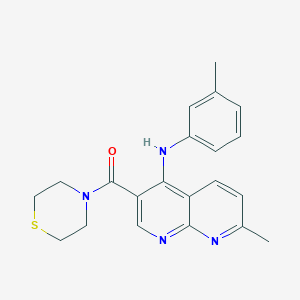
(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s class or family, such as whether it’s an organic or inorganic compound, a carbohydrate, a protein, etc.
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This can include the raw materials or reactants used, the conditions under which the reaction takes place (such as temperature and pressure), and the steps of the reaction.Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, as well as decomposition reactions.Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and pH. Chemical properties also include reactivity with other substances.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
One study focused on the synthesis and DFT calculations of a novel derivative of heteroannulated chromone, which is structurally related to naphthyridin compounds. This research provided insights into the equilibrium geometry, total energy, and electronic structure of the compound, as well as its nonlinear optical properties and natural bonding orbital analysis. The study also explored the electronic absorption spectra of the compound in different solvents, contributing to our understanding of its chemical behavior and potential applications in material science (S. A. Halim & M. Ibrahim, 2017).
Anticancer Activity
Another study discovered a novel naphthyridine derivative, which demonstrated significant anticancer activity in the human malignant melanoma cell line A375. The compound induced necroptosis at low concentrations and apoptosis at high concentrations, providing a potential new avenue for melanoma treatment (Q. Kong et al., 2018).
Antimicrobial and Antibacterial Applications
Research into quinolone- and naphthyridone-3-carboxylic acids, characterized by an amino group at the C-6 position, has shown that these compounds maintain good activity against Gram-negative bacteria. This suggests their potential utility in developing new antibacterial drugs. The study highlights the importance of the amino group in the C-6 position for antimicrobial activity, offering a new perspective on drug design (V. Cecchetti et al., 1995).
Material Science Applications
A series of phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized for use in organic light-emitting diodes (OLEDs). This study demonstrated the potential of such compounds in enhancing the efficiency and color purity of OLEDs, marking a significant contribution to the field of electronic materials (H. Kang et al., 2011).
Safety And Hazards
Safety and hazard information for a compound can include physical hazards (such as flammability or explosiveness), health hazards (such as toxicity or carcinogenicity), and environmental hazards (such as whether the compound is harmful to aquatic life).
Direcciones Futuras
Future directions for research on a compound can include potential applications, areas where more research is needed, and upcoming methods for synthesis or analysis.
I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!
Propiedades
IUPAC Name |
[7-methyl-4-(3-methylanilino)-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4OS/c1-14-4-3-5-16(12-14)24-19-17-7-6-15(2)23-20(17)22-13-18(19)21(26)25-8-10-27-11-9-25/h3-7,12-13H,8-11H2,1-2H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUESQQYPMOJAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-(m-tolylamino)-1,8-naphthyridin-3-yl)(thiomorpholino)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({Imidazo[2,1-b][1,3]thiazol-6-yl}methyl)(methoxy)amine dihydrochloride](/img/structure/B2728273.png)
![N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B2728275.png)
![2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2728276.png)
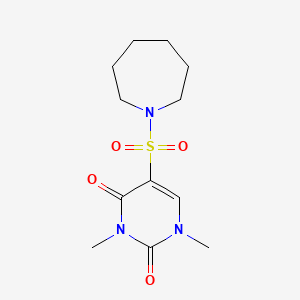
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
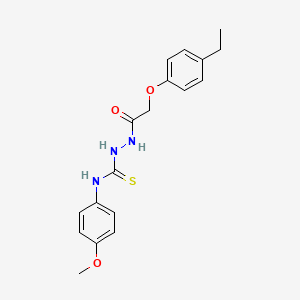
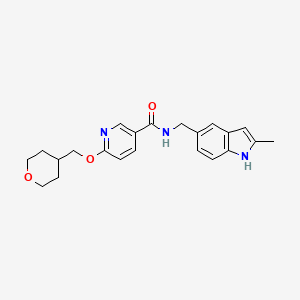

![1-[(2-Ethoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2728285.png)
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
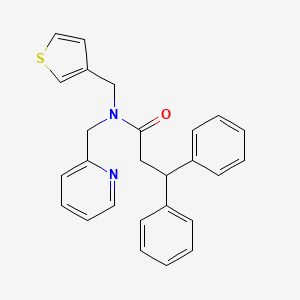
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)